N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide
CAS No.: 1005294-17-6
Cat. No.: VC7053682
Molecular Formula: C23H22N2O5
Molecular Weight: 406.438
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005294-17-6 |
|---|---|
| Molecular Formula | C23H22N2O5 |
| Molecular Weight | 406.438 |
| IUPAC Name | N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(2-methoxyphenoxy)acetamide |
| Standard InChI | InChI=1S/C23H22N2O5/c1-28-19-7-2-3-8-20(19)30-15-22(26)24-17-11-10-16-6-4-12-25(18(16)14-17)23(27)21-9-5-13-29-21/h2-3,5,7-11,13-14H,4,6,12,15H2,1H3,(H,24,26) |
| Standard InChI Key | UIRZEQDLSIAQPG-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2 |
Introduction
Synthesis
While specific details for synthesizing this exact compound are not directly available in the provided sources, similar compounds often involve multi-step organic synthesis. A general approach could include:
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Formation of the Tetrahydroquinoline Core:
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Reduction of quinoline derivatives to form the tetrahydroquinoline scaffold.
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Introduction of the Furan-2-Carbonyl Group:
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Coupling reactions using furan-2-carboxylic acid or its derivatives with an amine group on the tetrahydroquinoline.
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Attachment of the Methoxyphenoxyacetamide Moiety:
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Reaction between 2-methoxyphenol and chloroacetic acid derivatives to form the phenoxyacetate intermediate.
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Subsequent coupling with an amine functionalized intermediate.
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Final Assembly:
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Joining the two key fragments via amide bond formation using activating agents like HATU or EDCI in a suitable solvent.
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Medicinal Chemistry
The structural motifs in this compound suggest potential pharmacological properties:
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Tetrahydroquinoline Derivatives: Known for their roles in anticancer, antimalarial, and antimicrobial activities.
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Furan Derivatives: Often exhibit anti-inflammatory and antifungal properties.
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Methoxyphenoxyacetamides: Studied for antitubercular and anticancer activities .
Biological Activity
Although no direct studies on this specific compound were found, related compounds have demonstrated:
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Antimicrobial effects against M. tuberculosis and other pathogens .
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Anticancer properties through inhibition of tumor cell growth .
Comparative Data Table
| Property/Characteristic | Value/Observation |
|---|---|
| Molecular Weight | ~392.41 g/mol |
| Functional Groups | Amide, ether, aromatic (furan, phenyl) |
| Potential Activities | Antimicrobial, anticancer |
| Synthesis Complexity | Moderate (multi-step organic synthesis) |
Research Gaps and Future Directions
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Biological Evaluation: Further studies are needed to assess its pharmacological efficacy and safety profile.
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Mechanistic Insights: Investigations into its mode of action at molecular targets.
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Structure-Activity Relationship (SAR): Modifications to optimize biological activity.
This compound represents an interesting scaffold for drug discovery due to its diverse functional groups and potential biological activities. Further research could unlock novel therapeutic applications.
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